Mellitic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWCNNOKPMOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199650 | |
| Record name | Mellitic acid | |
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Molecular Weight |
342.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Mellitic acid | |
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CAS No. |
517-60-2 | |
| Record name | Mellitic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-60-2 | |
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| Record name | Mellitic acid | |
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| Record name | Benzene Hexacarboxylic Acid | |
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| Record name | MELLITIC ACID | |
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| Record name | Mellitic acid | |
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| Record name | Benzenehexacarboxylic acid | |
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| Record name | MELLITIC ACID | |
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I. Historical Context and Discovery of Mellitic Acid
Early Discoveries and Isolation from Mellite Mineral
Mellitic acid, also known as graphitic acid, was first discovered in 1799 by the German chemist Martin Heinrich Klaproth. wikipedia.orgfupress.netencyclopedia.com He successfully isolated the acid from a rare mineral called mellite, more commonly known as honeystone. wikipedia.orgfupress.netwikisource.org Mellite, the aluminum salt of this compound, is found in brown coal deposits and is formed through the action of water, air, and heat on these deposits in the presence of clay minerals. sciencemadness.org
Klaproth's initial method for preparing the free acid involved treating the mellite mineral with ammonium (B1175870) carbonate. wikisource.orgsciencemadness.org This process precipitated the alumina, which was then filtered off. wikisource.orgsciencemadness.org The remaining filtrate, containing the ammonium salt of this compound, was then evaporated and purified through recrystallization. wikisource.orgsciencemadness.org To obtain the pure acid, the ammonium salt was converted to the lead salt by adding lead acetate. This lead salt was then decomposed using hydrogen sulfide, yielding this compound which crystallizes in fine, silky needles and is soluble in water and alcohol. wikisource.orgsciencemadness.org
Evolution of Academic Interest in this compound
Following the foundational work of Klaproth, Liebig, and Wöhler, academic interest in this compound has seen periods of both activity and quiescence. For a time, it was primarily of interest to chemists and mineralogists due to its natural occurrence and unique polysubstituted benzene (B151609) structure. sielc.com The stability of the compound, being resistant to chlorine, concentrated nitric acid, and hydriodic acid, made it a chemical curiosity. wikisource.org
In the late 19th and early 20th centuries, methods for its preparation from other sources, such as the oxidation of pure carbon, graphite, or hexamethylbenzene, were developed. wikisource.orgsciencemadness.org The proper characterization of its anhydride (B1165640) was not completed until 1913 by H. Meyer and K. Steiner. wikipedia.orgdbpedia.orgwikipedia.org
More recently, interest in this compound has been renewed in astrobiology. acs.orgresearchgate.net Studies have suggested that this compound could be a potential organic substance present in the Martian soil, as it is an end product of the oxidation of polycyclic aromatic hydrocarbons. researchgate.netnih.gov Its high stability and the stability of its salts make it a candidate for an organic molecule that could persist under the harsh conditions of the Martian surface. nih.gov This has led to new research into its detection and its properties under simulated Martian conditions. researchgate.netnih.gov
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Derivatization Strategies for Mellitic Acid
Formation of Mellitic Anhydride (B1165640) and Triimides
This compound serves as a precursor to complex structures such as mellitic anhydride and various triimides through specific chemical transformations. The formation of mellitic anhydride (C₁₂O₉), a stable oxide of carbon, occurs under harsh thermal conditions through the elimination of water molecules. smolecule.comwikipedia.org This process creates a unique cyclic anhydride structure that maintains the aromaticity of the central benzene (B151609) ring. smolecule.com
The synthesis of mellitic triimides can be achieved from the ammonium (B1175870) salt of the acid. By heating the ammonium salt of this compound to temperatures between 150-160°C, a mixture of paramide (mellimide), C₆(CONH)₃, and ammonium euchroate is produced. chemeurope.comwikipedia.org These components can then be separated by using water to dissolve the ammonium euchroate, leaving the insoluble paramide. chemeurope.comwikipedia.org
A notably straightforward and versatile method has been developed for the synthesis of trisubstituted mellitic triimides. nih.govacs.org This approach involves the treatment of this compound with three equivalents of a primary amine to form solid ammonium salts. nih.govacs.orgfigshare.com Subsequent heating of these salts leads to dehydration and imide ring closure, yielding the desired trisubstituted mellitic triimides. nih.govacs.orgfigshare.com This synthetic strategy is highly effective for incorporating a wide variety of substituents, including alkyl, aryl, and amino acid esters, making a broad family of C₃-symmetric organic electron acceptors readily accessible. nih.govacs.orgfigshare.com
Benzene triimides (BTIs), which include mellitic triimides, are valued as functional building blocks in the fields of supramolecular chemistry and materials science. researchgate.netrsc.org Their utility stems from their distinct structural and electronic properties, such as a C₃-symmetric and electron-deficient π-conjugated aromatic core, combined with high stability and the potential for straightforward N-functionalization at the three imide locations. researchgate.netrsc.org
Due to their planar and electron-deficient nature, BTIs can self-assemble into various motifs, including nanorods, nanotubes, and nanobricks. researchgate.netresearchgate.net These characteristics make them suitable for creating advanced materials. For instance, BTIs have been used to construct molecular cages that act as efficient receptors for anions chinesechemsoc.org and have been proposed as a new building block for organic electrode materials in lithium-ion batteries. researchgate.net The ability of BTI radical anions to form diverse intermolecular stacks, such as π-dimers and π-trimers, allows for the modulation of spin-spin interactions and physical properties in the crystalline state. chinesechemsoc.org
Esterification and Salt Formation
This compound undergoes esterification and salt formation reactions typical of carboxylic acids, though its hexacarboxylic nature presents unique challenges and opportunities. The reaction of this compound with an excess of phosphorus pentachloride results in the formation of its acid chloride, which crystallizes as needles. chemeurope.com A one-pot, solvent-free oxidative esterification reaction has been discovered that provides access to previously unknown aryl this compound esters. figshare.comacs.org This method involves the reaction of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid with phosphorus pentachloride and various phenols. figshare.comacs.org Specific esters synthesized through variations of this method include:
this compound (Hexa-4-methoxyphenyl) Ester acs.org
this compound (Hexa-4-fluorophenyl) Ester acs.org
this compound (Hexa-4-bromophenyl) Ester acs.org
For analytical purposes, this compound can be converted to its hexamethyl ester using diazomethane, which allows for analysis by gas chromatography. google.com
This compound readily forms salts. The ammonium salt is a common intermediate in its purification from the mineral mellite. smolecule.comwikipedia.org The process involves precipitating the aluminum content as alumina, followed by crystallization of ammonium mellitate. wikipedia.org This ammonium salt can be converted to the lead salt via precipitation with lead acetate, which is then decomposed to yield the free acid. wikipedia.org The high stability of mellitate salts is a notable characteristic. chemeurope.comwikipedia.org Furthermore, mellitates of iron and cobalt have been found to possess interesting magnetic properties. wikipedia.org
Functionalization for Specific Applications
The functionalization of this compound, primarily through its derivatives like triimides and salts, opens pathways for various specialized applications. Mellitic triimides have been identified as components in the formation of network polymers. acs.org More recently, the mellitic triimide (MTI) structure, with its three imide groups on a benzene core, has been proposed as a novel building block for organic electrode materials for use in lithium-ion batteries. researchgate.net The additional imide group, compared to more common diimides, allows the structure to accept an additional electron, potentially leading to higher theoretical specific capacity. researchgate.net
The unique electronic and structural characteristics of benzene triimides make them versatile components for supramolecular chemistry. researchgate.netrsc.org Their capacity for self-assembly into ordered nanostructures is being explored for the development of advanced functional materials. researchgate.net Additionally, the salts of this compound with certain metals exhibit unique physical properties; for example, iron and cobalt mellitates display notable magnetic characteristics. wikipedia.org
Iii. Coordination Chemistry and Supramolecular Assemblies
Mellitate Anion as a Ligand in Coordination Polymers
The mellitate anion's ability to bridge multiple metal centers facilitates the formation of coordination polymers with diverse dimensionalities and topologies. These materials are of significant interest due to their potential applications in areas such as catalysis, gas storage, and magnetism.
The reaction of mellitic acid with various metal ions under different conditions leads to the formation of one-, two-, and three-dimensional coordination polymers. For instance, hydrothermal reactions of this compound with cobalt and manganese chlorides have yielded a series of coordination polymers. rsc.org While some reactions at room temperature result in one-dimensional chains held together by hydrogen bonds, hydrothermal conditions often promote the formation of more complex three-dimensional structures. rsc.org These multidimensional frameworks are constructed through the coordination of the carboxylate groups of the mellitate anion to the metal centers. The resulting structures can exhibit complicated connectivity and novel topologies that have not been observed in other systems. rsc.org
The dimensionality of the resulting coordination polymer can be influenced by the reaction conditions and the choice of metal ion. For example, a series of isostructural three-dimensional mixed alkali metal/transition metal polymers with the general formula M₂[M'₂(mel)(OH₂)₂] (where M = K, Rb and M' = Mn, Co, Ni) have been synthesized under mild hydrothermal conditions. acs.orgnih.gov These materials feature two-dimensional magnetic hexagonal nets with a honeycomb topology, formed exclusively through metal-carboxylate-metal bridging interactions. acs.orgnih.gov
The fully deprotonated mellitate hexaanion, (C₆(CO₂)₆)⁶⁻, is a powerful linker for creating extensively connected magnetic coordination polymers. acs.orgnih.gov Its six carboxylate groups can coordinate to multiple transition metal ions, leading to robust and often porous frameworks. The coordination modes of the carboxylate groups can vary, including monodentate, bidentate bridging, and chelating, which contributes to the structural diversity of these materials.
In the mixed alkali metal/transition metal polymers mentioned previously, the mellitate hexaanion links the transition metal ions to form distorted two-dimensional magnetic hexagonal nets. acs.orgnih.gov A similar isostructural cobalt-containing material with ammonium (B1175870) cations, (NH₄)₂[Co₂(mel)(OH₂)₂], has also been synthesized. acs.orgnih.gov The magnetic properties of these materials are of particular interest, with studies revealing dominant antiferromagnetic coupling in some manganese and cobalt mellitate compounds. rsc.org The specific magnetic behavior is closely linked to the structural characteristics of the coordination polymer. rsc.org
Table 1: Examples of Mellitate-Based Coordination Polymers
| Compound Formula | Metal Ions | Dimensionality | Key Structural Features | Reference |
| M₂[M'₂(mel)(OH₂)₂] | M = K, Rb; M' = Mn, Co, Ni | 3D | 2D magnetic hexagonal nets with honeycomb topology | acs.orgnih.gov |
| (NH₄)₂[Co₂(mel)(OH₂)₂] | Co, NH₄ | 3D | Isostructural with the mixed alkali metal/transition metal polymers | acs.orgnih.gov |
| [Co₂(H₂mel)(4,4'-bpy)(H₂O)₆]·nH₂O | Co | 3D (interpenetrating) | 1D metal-mellitate double chains interconnected by 4,4'-bpy linkers | rsc.org |
| [Ni₂(H₂mel)(4,4'-bpy)(H₂O)₆]·nH₂O | Ni | 3D (interpenetrating) | 1D metal-mellitate double chains interconnected by 4,4'-bpy linkers | rsc.org |
| [Co₂(H₂mel)(tpt)(H₂O)₆]·nH₂O | Co | 2D | 1D metal-mellitate double chains interlinked by tpt ligands | rsc.org |
| [Ni₂(H₂mel)(tpt)(H₂O)₆]·nH₂O | Ni | 2D | 1D metal-mellitate double chains interlinked by tpt ligands | rsc.org |
| [Mn₂(H₂mel)(2,2'-bpy)(H₂O)₆]·nH₂O | Mn | 1D | Chains with blocked sites by the terminal 2,2'-bpy co-ligands | rsc.org |
| [Mn₂(H₂mel)(1,10-phen)(H₂O)₆]·nH₂O | Mn | 2D | Layers with blocked sites by the terminal 1,10-phen co-ligands | rsc.org |
mel = mellitate, bpy = bipyridine, tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine, phen = phenanthroline
The introduction of ancillary, or co-ligands, into the reaction system provides a powerful strategy for controlling the dimensionality and structure of mellitate-based coordination polymers. rsc.org These ancillary ligands, often N-donor molecules, can compete with the mellitate anion for coordination sites on the metal centers, thereby influencing the final architecture of the polymer.
For example, the hydrothermal reactions of this compound and transition metal cations in the presence of N-donor ancillary ligands have produced a variety of coordination polymers with the general formula [M₂(H₂mel)(L)(H₂O)₆]·nH₂O. rsc.org In these structures, one-dimensional metal-mellitate double chains are formed as secondary building units. rsc.org These chains are then stacked and held together by strong hydrogen bonds to create two-dimensional layers. rsc.org The final dimensionality of the structure is determined by the nature of the ancillary ligand.
Supramolecular Self-Organization of Mellitate Anions
Beyond its role in coordination polymers, the mellitate anion exhibits a remarkable ability to self-organize into intricate supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. rsc.orgrsc.org This self-organizing behavior is a key feature of its chemistry and allows for the construction of complex, ordered structures in the solid state.
The partially or fully deprotonated mellitate anions can form extensive and robust hydrogen-bonding networks. rsc.orgrsc.org These networks are a defining characteristic of the crystal structures of mellitate salts. The formation of an infinite network of mellitate anions often occurs preferentially, even in the presence of other proton donors. rsc.orgrsc.org This allows the cationic components of the salt to be packed within the spaces created by the anionic network. rsc.orgrsc.org
Hydrogen-Bonding Networks and Crystal Structures
Influence of Deprotonation on Network Patterns
The degree of deprotonation of this compound has a profound impact on the resulting hydrogen-bonding network patterns. rsc.orgrsc.org As the number of deprotonated carboxylic acid groups increases, the negative charge on the anion changes, and so do the types and arrangements of hydrogen bonds that can be formed.
When only some of the carboxylic acid groups are deprotonated, both proton-donating (–COOH) and proton-accepting (–COO⁻) groups are present on the same molecule. This allows for the formation of strong charge-assisted hydrogen bonds between the mellitate anions themselves. ru.nlrsc.org For example, a mellitate anion with two deprotonated sites can form a linear one-dimensional chain through dual hydrogen bonds, where each anion is connected to its neighbors by two pairs of carboxy-carboxylate single hydrogen bonds. rsc.org
As the degree of deprotonation changes, the dimensionality of the hydrogen-bonded network can also be altered. rsc.org The specific pattern of deprotonation, meaning which of the six carboxylic acid groups are deprotonated, is also crucial in determining the final structure. However, precisely locating the protons within the crystal structure using X-ray diffraction alone can be challenging. rsc.org The interplay between the degree of deprotonation and the resulting hydrogen-bonding network allows for a fine-tuning of the supramolecular architecture of mellitate-based materials.
Grid and Layered Architectures
The structure of supramolecular assemblies involving mellitate anions is highly dependent on the degree of deprotonation of this compound, which can be controlled by factors such as pH. This deprotonation number (n) dictates the pattern of the resulting hydrogen-bonding network, leading to the formation of distinct architectures such as grids and layers.
When this compound is doubly deprotonated (n=2), the resulting mellitate anions possess both carboxyl and carboxylate groups that facilitate the formation of dual hydrogen-bond units. These units can then propagate into one-dimensional belts or, significantly, two-dimensional grids. In these grid structures, the mellitate anions act as nodes, connected through a network of hydrogen bonds to create a regular, repeating pattern.
Conversely, a triple deprotonation (n=3) of this compound leads to the formation of triangular hydrogen-bond units. These triangular motifs self-assemble into two-dimensional sheets, creating a layered architecture. In this arrangement, the mellitate anions lie in planes, interconnected by hydrogen bonds to form extensive sheets. These sheets can then stack upon one another, often with guest molecules or cations situated between the layers.
The selective formation of these architectures based on the deprotonation state highlights the potential for designing crystalline materials with specific dimensionalities and properties by carefully controlling the chemical environment.
Mellitate in Cation-Radical Salts
The self-organizing properties of mellitate anions, particularly their ability to form predictable hydrogen-bonded networks, have been effectively utilized in the crystal engineering of cation-radical salts. These salts are of significant interest due to their potential applications in molecular conductors and magnetic materials. The mellitate network serves as a structured host lattice, directing the arrangement of the functional cation-radical guests.
A notable example involves the use of mellitate anions in the crystallization of salts with tetrathiafulvalene (B1198394) (TTF)-type radical cations, such as tetramethyltetrathiafulvalene (B12092115) (TMTTF). The interaction between mellitate and TMTTF has been shown to produce different crystalline forms depending on the specific network adopted by the anion.
In one such crystal structure, the mellitate anions form a channel network. Within these channels, the TMTTF radical cations are organized into one-dimensional columns. This templating effect of the mellitate network imposes a specific, ordered arrangement on the TMTTF molecules, which is crucial for their electronic properties.
In a different crystalline form, singly deprotonated (n=1) mellitate anions, in conjunction with methanol (B129727) molecules, form two-dimensional sheets. The TMTTF radical cations are then packed between these anionic sheets. In this layered arrangement, the molecular planes of the TMTTF cations are oriented parallel to the planes of the mellitate anions, demonstrating the high degree of structural control exerted by the mellitate network.
The ability of the mellitate anion to form these diverse and robust networks provides a powerful tool for controlling the solid-state packing of cation-radicals, which in turn influences the material's conductive and magnetic behavior.
| Cation | Mellitate Deprotonation (n) | Resulting Architecture |
| TMTTF | Not specified | Channel network with 1D columns of TMTTF |
| TMTTF | 1 | 2D sheets with TMTTF packed between layers |
pH-Responsive Supramolecular Assemblies
The formation of distinct supramolecular architectures like grids and layered sheets, which is dependent on the deprotonation state of this compound, is a clear indication of pH-responsive self-assembly. This compound possesses six carboxylic acid groups, each with a different pKa value, leading to a range of deprotonation states from n=1 to n=6 as the pH of the solution increases.
This stepwise deprotonation alters the charge of the mellitate anion and, crucially, the number and arrangement of available hydrogen bond donors (carboxyl groups) and acceptors (carboxylate groups). Consequently, the pattern of the hydrogen-bonding network that directs the self-assembly is highly sensitive to pH.
At lower pH values, fewer carboxylic acid groups are deprotonated. For instance, a deprotonation state of n=2, which favors the formation of two-dimensional grids, would be expected in a specific acidic pH range. As the pH increases, more protons are removed. A deprotonation state of n=3, which leads to the assembly of two-dimensional sheets, will be dominant in a less acidic or near-neutral pH range.
This pH-dependent structural transformation is a key feature of pH-responsive supramolecular assemblies. The ability to switch between different architectures, such as a grid and a layered structure, by simply adjusting the pH of the environment, opens up possibilities for the development of "smart" materials. These materials could have applications in areas such as controlled release, sensing, and dynamic crystal engineering, where a structural response to a chemical stimulus is desired. The predictable relationship between the deprotonation of this compound and the resulting supramolecular structure makes it a prime candidate for the rational design of such pH-responsive systems.
| Deprotonation State (n) | Favored Supramolecular Architecture |
| 2 | Two-dimensional grids |
| 3 | Two-dimensional sheets (layers) |
Iv. Advanced Materials Science and Engineering Applications
Mellitic Acid in Polymer Chemistry
The highly functional nature of this compound makes it a valuable monomer in polymer chemistry for the synthesis of specialized polymers with enhanced thermal stability and specific electronic properties.
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical stability. The synthesis of polyimides typically involves a two-step process. vt.edu The first step is a polycondensation reaction between a dianhydride and a diamine in a polar aprotic solvent at ambient temperatures to form a soluble poly(amic acid) precursor. vt.edu In the second step, this precursor is converted into the final polyimide through a process of cyclization, which can be achieved either by thermal treatment or by chemical imidization using reagents like acetic anhydride (B1165640) and a tertiary amine. vt.edu
Mellitic trianhydride, a derivative of this compound, serves as a key building block for creating highly cross-linked and porous polyimide structures. researchgate.nettcichemicals.com For instance, the imidization polymerization of mellitic trianhydride with different triamines can produce polyimide covalent organic frameworks (COFs). researchgate.net This process leads to the formation of microporous structures with high thermal stability. researchgate.net The successful formation of the polyimide is confirmed by the appearance of characteristic carbonyl (C=O) peaks in Fourier-transform infrared (FTIR) spectroscopy. researchgate.net
The general reaction for polyimide synthesis can be summarized as follows:
Step 1: Poly(amic acid) formation Dianhydride + Diamine → Poly(amic acid)
Step 2: Imidization Poly(amic acid) → Polyimide + Water
This method allows for the creation of polyimides with a three-dimensional network structure when tri-functional monomers like mellitic trianhydride are used. researchgate.net
The properties of polyimides are intrinsically linked to their molecular structure, which is determined by the specific dianhydride and diamine monomers used in their synthesis. vt.eduresearchgate.netlew.ro Variations in the monomer structure can significantly impact the polymer's thermal stability, solubility, and mechanical properties. vt.edulew.ro
For polymers derived from this compound, the following structure-property relationships are anticipated:
Rigidity and Thermal Stability: The benzene (B151609) ring core of this compound imparts significant rigidity to the polymer backbone. This rigidity, arising from the planar and aromatic nature of the mellitic unit, contributes to strong intermolecular interactions and, consequently, high thermal stability. lew.ro Polyimides, in general, are known for their thermal robustness, and the incorporation of the highly symmetrical this compound structure is expected to enhance this property further. acs.org
Cross-linking and Solubility: The use of mellitic trianhydride, with its three anhydride groups, leads to the formation of a cross-linked polymer network. researchgate.net This high degree of cross-linking can reduce the solubility of the resulting polyimide, making it intractable in common solvents. While this insolubility can be a challenge for processing, it also contributes to the material's excellent chemical resistance. lew.ro
Porosity: The polymerization of mellitic trianhydride with specific linkers can result in the formation of porous materials, such as covalent organic frameworks (COFs). researchgate.net The microporous nature of these materials, with pore sizes typically less than 2 nm, gives them large surface areas. researchgate.net This porosity is a direct consequence of the rigid and defined geometry of the this compound-based monomer, which directs the formation of a structured, open framework.
A significant application of this compound-derived polymers is in the development of electrode materials for next-generation batteries. By combining a redox-active monomer with mellitic trianhydride, it is possible to synthesize dual redox-active porous polyimides. These materials are designed to have both high energy density and porosity, which is beneficial for energy storage applications.
In one such system, a porous polyimide was synthesized using mellitic trianhydride and a redox-active diamine. The resulting material exhibits a high theoretical capacity, making it a promising candidate for use as a cathode in high-energy-density lithium metal batteries and symmetric all-organic batteries. The porosity of the polyimide is believed to enhance ionic conductivity within the electrode by allowing the liquid electrolyte to fill the network's pores, thereby reducing the diffusion pathways for ions to access the redox-active sites.
This compound in Energy Storage Systems
The unique molecular structure of this compound, with its six carboxylic acid groups attached to a central benzene ring, makes it a compelling candidate for use in advanced energy storage systems, particularly as an anode material in lithium-ion batteries.
Organic electrode materials are gaining attention as potential alternatives to traditional inorganic materials in lithium-ion batteries due to their potential for sustainability, lower cost, and tunable properties. nih.gov Carbonyl-containing compounds, in particular, are of interest because the carbonyl groups can act as redox-active sites for lithium-ion storage. nih.govresearchgate.netmdpi.com
This compound, with its abundance of carbonyl groups, has been investigated as a high-performance organic anode. rsc.org Its structure allows for the accommodation of a large number of lithium ions, leading to a high theoretical specific capacity. rsc.org When used as an anode, this compound can be prepared through an environmentally friendly process involving the evaporation of an aqueous solution directly onto a copper current collector. rsc.org This simple and solvent-free method is a significant advantage over conventional slurry-casting techniques that often rely on volatile and toxic organic solvents. rsc.org
Recent research has demonstrated that this compound can self-assemble into a network of organic nanowires. rsc.org This nanostructuring is crucial for overcoming the inherent low electronic conductivity of many organic materials. nih.gov The formation of nanowires provides a direct pathway for electron transport and shortens the diffusion length for lithium ions, leading to rapid charge and discharge capabilities. nih.govrsc.org
The performance of these this compound nanowire anodes is remarkable, exhibiting exceptionally high capacities and rate capabilities. rsc.org Detailed electrochemical studies and theoretical calculations have shown that each this compound molecule can accommodate up to 24 lithium atoms. rsc.org The lithiation process involves the interaction of lithium ions with the carbonyl groups of the this compound. rsc.org
The following table summarizes the reported electrochemical performance of a this compound nanowire anode:
| Performance Metric | Value |
| Reversible Capacity (at 0.1 A g⁻¹) | 1888 mAh g⁻¹ |
| Capacity at High Rate (at 10 A g⁻¹) | 508 mAh g⁻¹ |
| Lithium Diffusivity Rate | 5 x 10⁻⁹ cm² s⁻¹ |
When these lithiated organic nanowire anodes are paired with a commercial porous carbon cathode in a lithium-ion capacitor, they demonstrate high specific energy and power densities, outperforming many existing organic and inorganic systems. rsc.org This highlights the significant potential of this compound-based materials for the development of next-generation, high-performance energy storage devices. rsc.org
Metal-Ion Supercapacitors Utilizing this compound Derivatives
The development of high-performance energy storage devices is a critical area of materials research. Metal-ion supercapacitors (MICs), which bridge the gap between traditional batteries and supercapacitors, leverage both Faradaic (battery-like) and non-Faradaic (capacitor-like) energy storage mechanisms to achieve high energy density and high power density simultaneously. mdpi.comnih.gov
Derivatives of this compound, particularly in the form of metal-organic frameworks (MOFs), are emerging as promising electrode materials for these devices. researchgate.netsemanticscholar.org MOFs synthesized using this compound as a precursor can be transformed through processes like pyrolysis into porous carbon structures or metal oxide composites. These derived materials inherit the high surface area and well-defined pore structures of the parent MOF, which are crucial for efficient ion transport and providing abundant active sites for electrochemical reactions. nih.gov The inherent porosity facilitates rapid contact between the electrode material and the electrolyte, a key factor for high-performance supercapacitors. nih.gov While research into this compound-derived materials for supercapacitors is an active field, their structural advantages suggest significant potential for creating electrodes with enhanced specific capacity and long-term cycling stability. nih.govresearchgate.net
This compound in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of organic linker is fundamental to determining the structure, porosity, and functionality of the resulting MOF. cd-bioparticles.netnih.gov
This compound, in its deprotonated form (mellitate), serves as a highly effective organic linker in the synthesis of MOFs. Its rigid benzene core and six carboxylate groups allow it to connect with multiple metal centers, leading to the formation of stable, three-dimensional porous networks. The high number of coordination sites enables the creation of robust frameworks with unique topologies and potential for high porosity. rsc.orgresearchgate.net This structural versatility makes mellitate linkers a valuable component in the design of functional MOFs for various applications. researchgate.netescholarship.org
The incorporation of this compound into MOF structures can impart strong acidity to the material. A notable example is a MOF synthesized from zirconium and this compound, which exhibits high stability in water and possesses strong acid sites. rsc.org In this specific MOF, single-crystal X-ray diffraction revealed that four of the six carboxyl groups on the this compound ligand remain uncoordinated or "free." rsc.org One of these free carboxyl groups has a high first association constant (pKa1), effectively acting as a strong Brønsted acid site. rsc.orgberkeley.edu
This acidity allows the MOF to function as a robust platform for ion exchange. The material has demonstrated the ability to reversibly exchange monovalent cations such as protons (H+), ammonium (B1175870) (NH4+), sodium (Na+), and potassium (K+) in aqueous solutions. rsc.org The uniform pore structure of the MOF also provides selectivity, enabling applications such as the targeted recovery of ammonium from water. rsc.org
The presence of strong acid sites and ordered water molecules within the pores of this compound-based MOFs can facilitate efficient proton transport, a critical property for applications like proton exchange membranes (PEMs) in fuel cells. nottingham.ac.uknih.gov The zirconium-mellitate MOF (Zr–mel–NH4), after being ion-exchanged to its protonated form, demonstrates significant proton conductivity. rsc.org
The free carboxyl groups and guest water molecules within the MOF's channels can form hydrogen-bonded networks that serve as pathways for proton hopping. nih.govfjirsm.ac.cn Research has shown that this material can achieve a high proton conductivity, highlighting the potential of using this compound to design MOFs for electrochemical applications. rsc.org
| Property of Zr-Mellitate MOF | Value | Significance |
| Proton Conductivity | 1.34 × 10⁻³ S cm⁻¹ (at 55 °C) | Indicates efficient proton transport, suitable for electrochemical device applications. rsc.org |
| Key Structural Feature | Four uncoordinated carboxyl groups | Provides strong Brønsted acid sites for ion exchange and proton conduction. rsc.org |
| Cation Exchange Capability | H⁺, NH₄⁺, Na⁺, K⁺ | Demonstrates versatility for applications in separation and recovery in aqueous media. rsc.org |
This compound in Nanomaterials Synthesis
Beyond MOFs, this compound plays a crucial role in the bottom-up synthesis of other nanomaterials, where it can be used to control the size, shape, and stability of nanoparticles. researchgate.net
This compound has been successfully employed as a capping agent in the synthesis of anisotropic silver nanoparticles (NPs), such as triangular nanoplates and other polyhedral shapes. nih.govnih.gov A capping agent is a substance that adsorbs to the surface of a growing nanoparticle, influencing its final morphology by selectively inhibiting growth on certain crystal facets. researchgate.netacs.org
In this synthesis, the final shape of the silver nanoparticles is determined by the kinetic mechanism of particle growth, which is influenced by the adsorption of this compound molecules. nih.govacs.org The ability of this compound to form an extensive hydrogen bond network, combined with the specific ratio of silver ions to this compound concentration, is crucial for directing the anisotropic growth. nih.govnih.gov Experimental results suggest that this compound molecules show a higher affinity for the {111} facets of silver crystals. nih.govacs.org By preferentially binding to these facets, this compound inhibits their growth, promoting faster growth along other planes and resulting in the formation of flat, plate-like nanostructures. nih.govmdpi.com This method is noted for being fast, inexpensive, and free of toxic substances. nih.gov
| Synthesis Parameter | Resulting Nanoparticle Shape | Controlling Factor |
| Specific Colloid Synthesis (MA2) | Primarily triangular nanoplates | Preferential binding of this compound to {111} crystal facets. nih.govacs.org |
| Other Colloid Syntheses | Polyhedral nanoparticles | Different ratios of silver ions to this compound concentration. nih.govnih.gov |
Role in Shape Determination of Nanoparticles
This compound serves as a crucial agent in the synthesis of anisotropic nanoparticles, where it functions as a capping agent to control the final shape and morphology of the particles. nih.govacs.org Its effectiveness stems from its molecular structure and its ability to selectively interact with different crystallographic facets of growing nanocrystals. nih.govacs.org This selective adsorption alters the growth rates of different crystal faces, leading to the formation of non-spherical, or anisotropic, shapes. acs.org
The primary mechanism involves the preferential coating of specific crystal planes by this compound molecules. nih.govacs.org Research on the synthesis of silver (Ag) nanoparticles has shown that this compound has a higher affinity for the {111} facets. nih.govacs.org This preferential adsorption inhibits the growth of these specific planes. acs.org Consequently, the crystal growth occurs more rapidly on other, less-inhibited facets, such as the {100} planes. nih.govacs.org This kinetically controlled growth mechanism is fundamental to producing two-dimensional nanostructures like triangular and hexagonal nanoplates, where the large top and bottom surfaces are {111} facets. nih.govacs.org
A critical factor in determining the final shape of the nanoparticles is the ratio of this compound to the metal ions in the synthesis solution. nih.govnih.gov The concentration of this compound directly influences its ability to effectively passivate the {111} facets. nih.govacs.org At a sufficiently high concentration ratio of this compound to silver ions (Ag⁺), the kinetic growth mechanism dominates, leading to the formation of anisotropic shapes like nanoplates. nih.govacs.org However, when this ratio is too low, this compound can no longer efficiently inhibit the growth of the {111} facets, and a more thermodynamically driven growth process occurs, resulting in polyhedral nanoparticles. nih.govacs.org
Detailed research findings have demonstrated that the function of this compound is not due to the adsorption of single molecules but rather to the formation of a two-dimensional network of acid molecules cross-linked by hydrogen bonds on the nanoparticle surface. nih.govacs.org This supramolecular network preferentially coats the {111} facets, promoting the formation of 2D nanostructures. nih.govacs.org
The evolution of nanoparticle morphology as a function of synthesis conditions in a this compound-supported system is summarized in the table below.
| Synthesis Condition (MA/Ag⁺ Ratio) | Dominant Growth Mechanism | Resulting Nanoparticle Morphology | Key Observations |
|---|---|---|---|
| High | Kinetic | Triangular and Hexagonal Nanoplates | This compound network effectively inhibits growth on {111} facets, promoting 2D growth. nih.govacs.org |
| Low | Thermodynamic | Polyhedral Nanoparticles (Decahedra and Icosahedra) | Insufficient this compound to passivate {111} facets, leading to more uniform, thermodynamically stable shapes. nih.govacs.org |
| High Seed Concentration | Aggregation | Aggregated Beads | A larger number of initial seeds leads to partial aggregation of nanoparticles. nih.govacs.org |
V. Catalysis and Environmental Applications
Mellitic Acid as a Catalyst or Co-catalyst
While extensive research into the catalytic properties of this compound is ongoing, its potential as a catalyst or co-catalyst in environmental applications is an emerging field of study. The unique structure of this compound, featuring a benzene (B151609) ring fully substituted with carboxylic acid groups, allows it to act as a potent complexing agent and participate in redox reactions, which are crucial for many catalytic processes.
Electron Shuttling Catalytic Effect in Oxidative Degradation
This compound is hypothesized to act as an electron shuttle in certain advanced oxidation processes (AOPs), which are technologies used for the degradation of persistent organic pollutants in water and soil. This catalytic effect is particularly relevant in systems involving zero-valent iron (ZVI), a common reagent in environmental remediation. In these systems, this compound can facilitate the transfer of electrons from the ZVI surface to target pollutants, thereby accelerating their degradation. The proposed mechanism involves the formation of a complex between this compound and the pollutant, which then interacts with the ZVI. The this compound molecule accepts electrons from the ZVI and transfers them to the pollutant, leading to its reduction and breakdown into less harmful substances. This electron shuttling role can enhance the efficiency of ZVI-based remediation systems, allowing for faster and more complete removal of contaminants.
Applications in Remediation Processes
The potential applications of this compound in remediation processes are closely linked to its catalytic and complexing properties. While specific, large-scale applications are still in the research and development phase, preliminary studies suggest its utility in several areas:
Photocatalysis: In photocatalytic systems, this compound could act as a photosensitizer or a ligand to modify the surface of photocatalysts. This can lead to improved light absorption, enhanced charge separation, and increased generation of reactive oxygen species, all of which contribute to the degradation of organic contaminants.
Heavy Metal Remediation: The strong chelating ability of this compound makes it a candidate for the remediation of heavy metal-contaminated soils and water. It can form stable, water-soluble complexes with toxic heavy metals, facilitating their removal from the environment. While not a direct catalytic application in the traditional sense, this process relies on the chemical properties of this compound to drive the remediation process.
Further research is needed to fully realize the potential of this compound in these and other environmental remediation technologies.
This compound in Environmental Systems
This compound is a naturally occurring compound found in various environmental compartments, including soils and minerals. Its presence and behavior in these systems are influenced by its chemical properties and its interactions with other environmental components.
Adsorption Characteristics on Mineral Surfaces
The adsorption of this compound onto mineral surfaces is a key process that controls its mobility, bioavailability, and potential catalytic activity in the environment. Studies have investigated the adsorption of this compound on common soil minerals such as goethite (α-FeOOH), an iron oxyhydroxide.
The adsorption of this compound on goethite is influenced by factors such as pH and temperature. Research has shown that the adsorption process involves the formation of outer-sphere complexes, where the mellitate ion is attracted to the mineral surface through electrostatic interactions and hydrogen bonding without direct covalent bonding to the surface metal ions.
Thermodynamic Parameters for this compound Adsorption on Goethite
| Parameter | Value | Units |
|---|---|---|
| ΔH° | Positive | kJ/mol |
| ΔS° | Large Positive | J/mol·K |
| ΔG° | Negative | kJ/mol |
The negative Gibbs free energy change (ΔG°) confirms that the adsorption of this compound on goethite is a spontaneous process under the studied conditions.
Role in Biogeochemical Cycles
This compound, as a member of the benzene polycarboxylic acids (BPCAs), plays a role in the biogeochemical cycling of carbon. BPCAs are recognized as molecular markers for black carbon in the environment. Black carbon is a product of the incomplete combustion of fossil fuels and biomass and represents a significant and stable reservoir of organic carbon in soils and sediments.
The formation of this compound in the environment is primarily attributed to the oxidative degradation of condensed aromatic structures found in black carbon. uni-bayreuth.de Once formed, this compound is relatively resistant to further microbial degradation, contributing to the long-term sequestration of carbon in soils. researchgate.net Its high water solubility and strong metal-complexing ability suggest that it can also play a role in the transport and mobilization of metals within soil profiles and aquatic systems. uni-bayreuth.de
The microbial degradation of this compound, although slow, can occur, releasing carbon back into the active carbon cycle. Certain microorganisms may be capable of utilizing this compound as a carbon source, particularly under nutrient-limited conditions. The specific microbial pathways and the environmental factors that control the degradation of this compound are areas of active research. Understanding the fate of this compound in biogeochemical cycles is crucial for accurately modeling carbon storage and turnover in terrestrial and aquatic ecosystems.
Vi. Analytical Chemistry and Detection Methodologies
Chromatographic Techniques for Mellitic Acid Analysis
Chromatography, particularly liquid chromatography, is a cornerstone for the separation and quantification of this compound from complex mixtures. nih.gov The high polarity imparted by its six carboxylic acid groups presents unique challenges and opportunities for chromatographic separation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. openaccessjournals.com Given its highly polar nature, reversed-phase (RP) HPLC is a common approach. sielc.comsielc.com The separation is typically achieved on columns with nonpolar stationary phases, such as C18, using a polar mobile phase. nih.govchromatographyonline.com
Several specific methods have been developed. One method utilizes a reversed-phase Newcrom BH column with a mobile phase of water, acetonitrile (B52724) (MeCN), and sulfuric acid, allowing for detection by UV at 220 nm. sielc.comsielc.com This method provides high resolution and good peak symmetry. sielc.com Another approach employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are substituted for non-volatile acids like phosphoric or sulfuric acid. sielc.comsielc.com In a study monitoring the effects of system passivation, this compound was analyzed on a Raptor C18 column with an isocratic mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile. chromatographyonline.com
Table 1: Examples of HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection | Reference |
| Newcrom BH (mixed-mode) | Acetonitrile, Water, 0.1% Sulfuric Acid | UV (220 nm) | sielc.comsielc.com |
| Newcrom R1 (reversed-phase) | Acetonitrile, Water, Phosphoric Acid | UV | sielc.com |
| Raptor C18 (reversed-phase) | 5mM Ammonium Formate/0.1% Formic Acid, Acetonitrile/0.1% Formic Acid | UV (254 nm) | chromatographyonline.com |
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns packed with smaller particles (typically sub-2 µm) to achieve faster and more efficient separations. austinpublishinggroup.com This technology is applicable to the analysis of this compound, offering significant reductions in analysis time and solvent consumption while enhancing resolution and sensitivity. sielc.comsielc.comaustinpublishinggroup.com
UPLC systems can be used for real-time analysis in process monitoring, a concept known as Process Analytical Technology (PAT). nih.gov For instance, a UPLC system can facilitate real-time decisions for pooling fractions from process chromatography columns. nih.gov While a specific case study on this compound was not detailed, the principles apply. The use of columns with identical stationary phase chemistry but different particle sizes (e.g., ACQUITY UPLC CSH 1.7 µm and XSelect HPLC 5 µm) allows for the seamless transfer of methods from the analytical UPLC scale to the preparative HPLC scale. chromatographyonline.com This approach is valuable for the isolation and purification of compounds based on initial UPLC separation results. chromatographyonline.com
Derivatization is a chemical modification process used to convert an analyte into a new compound with properties more suitable for a given analytical method. researchgate.net For carboxylic acids like this compound, which lack strong native chromophores or fluorophores, derivatization can significantly enhance detection sensitivity for HPLC-UV, HPLC-fluorescence, or improve volatility for gas chromatography (GC). researchgate.netnih.govjfda-online.com
For fluorescence detection, reagents that specifically react with carboxyl groups to attach a fluorescent tag are employed. nih.gov Reagents such as NBD-PZ (4-Nitro-7-piperazino-2,1,3-benzoxadiazole) and DBD-PZ (4-(N,N-Dimethylaminosulfonyl)-7-piperazino-2,1,3-benzoxadiazole) are designed for the analysis of carboxyl groups. tcichemicals.com Another common strategy involves activating the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDC), which then facilitates coupling with an amine-containing label. nih.govnih.gov For instance, 4-bromo-N-methylbenzylamine has been used as a derivatization reagent for mono-, di-, and tri-carboxylic acids to enable sensitive detection by positive electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov
For GC-MS analysis, where analytes must be volatile and thermally stable, derivatization is essential for non-volatile polycarboxylic acids like this compound. researchgate.netresearchgate.net Silylation is a common technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace acidic protons on the carboxyl groups with less polar trimethylsilyl (B98337) groups. researchgate.netresearchgate.net This was successfully applied to detect this compound in samples from the Atacama Desert, where the fully silylated derivative was analyzed by GC-MS. researchgate.net
Spectroscopic and Immunological Detection
Beyond chromatography, spectroscopic and immunological methods provide powerful tools for the structural characterization and sensitive detection of this compound.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, making it well-suited for the structural characterization of this compound. nih.gov The IR spectrum of this compound is dominated by absorption bands characteristic of its numerous carboxylic acid groups. researchgate.net
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to study this compound and its interactions with minerals. diva-portal.orgacs.orgacs.org The key spectral features for this compound include a broad O-H stretching band from the carboxyl groups in the 2500–3335 cm⁻¹ range, a strong C=O (carbonyl) stretching band between 1700–1725 cm⁻¹, and C-O stretching vibrations in the 1210–1320 cm⁻¹ region. researchgate.net Additionally, an O-H bending vibration is observed in the range of 1395–1440 cm⁻¹. researchgate.net These characteristic bands provide a clear spectroscopic signature for the presence of the carboxylic acid functional groups arranged on the benzene (B151609) ring. researchgate.netdiva-portal.org
Table 2: Characteristic Infrared Absorption Bands of this compound
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Functional Group | Reference |
| O-H stretch | 2500 - 3335 | Carboxylic Acid (-COOH) | researchgate.net |
| C=O stretch | 1700 - 1725 | Carboxylic Acid (-COOH) | researchgate.net |
| O-H bend | 1395 - 1440 | Carboxylic Acid (-COOH) | researchgate.net |
| C-O stretch | 1210 - 1320 | Carboxylic Acid (-COOH) | researchgate.net |
Immunological methods, or immunoassays, leverage the high specificity of antibody-antigen binding for highly sensitive detection. nih.gov An immunoassay has been developed specifically for the detection of this compound, which is of interest in astrobiology as a potential organic biomarker on Mars. researchgate.netresearchgate.net
The method involves the production of polyclonal antibodies against this compound. researchgate.net To make the small this compound molecule immunogenic, it is first conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). researchgate.net This conjugate is then used to elicit an immune response in an animal (e.g., a rabbit) to produce anti-mellitic acid antibodies. nih.gov
A fluorescent inhibition microarray immunoassay (IMI) was subsequently developed using these antibodies. researchgate.netresearchgate.net In this assay, a this compound-BSA conjugate is immobilized on a glass slide. researchgate.net The sample to be tested is mixed with fluorescently labeled anti-mellitic acid antibodies. If this compound is present in the sample, it will bind to the antibodies, preventing them from binding to the immobilized conjugate on the slide. researchgate.netresearchgate.net A decrease in the fluorescence signal is therefore proportional to the concentration of free this compound in the sample. researchgate.net This highly sensitive method achieved a limit of detection of 5 parts per billion (ng/mL) and was successfully used to detect and quantify this compound in soil samples from the Atacama Desert. researchgate.netresearchgate.net
Raman Spectroscopy for Detection in Matrices
Raman spectroscopy serves as a powerful, non-destructive technique for the identification of this compound, particularly within complex mineralogical and geological matrices. Its application is of significant interest in fields like astrobiology and geochemistry, where in-situ analysis is often required. smolecule.comcuni.cz
Research has demonstrated the successful detection of this compound mixed with mineral matrices analogous to those found on Mars, such as gypsum and halite. nih.govresearchgate.net In these studies, Raman microspectroscopy was employed using various excitation wavelengths, commonly near-infrared (785 nm) and visible (514 nm), to identify this compound without requiring sample preparation. nih.govresearchgate.net The vibrational modes of this compound are typically observed in two main spectral regions: 1200-1700 cm⁻¹ and 3100-3300 cm⁻¹. The former range is assigned to the stretching modes of the aromatic ring and the carboxylic acid groups, while the latter corresponds to the O-H stretching modes of the carboxylic acid. researchgate.net
The detection limits of this compound are dependent on the composition of the matrix and the analytical setup. For instance, in a halite matrix, this compound has been detected at concentrations as low as 1 wt%. nih.govresearchgate.net When analyzed through a halite crystal to simulate inclusions, the detection limit was found to be 5 wt%. nih.govebi.ac.uk In a gypsum matrix, the detection limit for this compound is 5 wt% for both direct mixtures and when analyzed through a gypsum crystal. nih.govresearchgate.net The evaluation of portable Raman spectrometers has also been a focus of research, aiming to enable on-site detection for planetary exploration. ebi.ac.ukbrad.ac.uk These portable instruments have successfully identified this compound in a halite matrix at a concentration of 10 g kg⁻¹ using a 785 nm laser. ebi.ac.ukresearchgate.net
Table 1: Detection Limits of this compound in Mineral Matrices using Raman Spectroscopy
| Matrix | Analysis Condition | Excitation Wavelength(s) | Detection Limit (wt%) |
|---|---|---|---|
| Halite | Mixed with powder | 785 nm, 514 nm | 1% |
| Halite | Through halite crystal (5 mm) | 785 nm, 514 nm | 5% |
| Gypsum | Mixed with powder | 785 nm, 514 nm | 5% |
| Gypsum | Through gypsum crystal (2 mm) | 785 nm, 514 nm | 5% |
Advanced Analytical Approaches for Complex Matrices
Beyond conventional spectroscopic methods, several advanced analytical techniques have been developed for the sensitive detection of this compound in complex environmental and geological samples. These methods are crucial when dealing with trace concentrations or challenging sample matrices.
One such technique is the fluorescent inhibition microarray immunoassay (IMI). This method was developed for the detection of this compound in samples from the Atacama Desert, a Mars analog environment. researchgate.net The IMI technique demonstrated a remarkable limit of detection for this compound at 5 parts per billion (ppb), or ng mL⁻¹. researchgate.netresearchgate.net This high-sensitivity assay was successfully used to detect this compound in drill core samples from depths down to 5 meters in the Atacama subsurface. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of this compound in complex matrices. For instance, GC-MS has been used to identify this compound in alkaline extracts from Atacama subsurface samples. The analysis involved derivatization to make the non-volatile acid amenable to gas chromatography, with a specific fragmentogram at m/z 669 confirming its presence. researchgate.net
High-Performance Liquid Chromatography (HPLC) is also utilized for the analysis of this compound. A method using a reversed-phase Newcrom BH column with a mobile phase of water, acetonitrile, and sulfuric acid has been established. Detection is typically performed using UV detection at a wavelength of 220 nm. sielc.com
Surface-Enhanced Raman Spectroscopy (SERS) has been explored, where this compound was used as a capping agent in the synthesis of anisotropic silver nanoparticles. acs.org While the primary goal was to create an efficient SERS substrate for detecting other substances, the study noted that the colloids themselves produced a SERS spectrum, likely from the mellitic and/or ascorbic acid used in the synthesis. This indicates the potential of SERS for detecting this compound in specific configurations, although obtaining a reference SERS spectrum of this compound alone proved challenging. acs.org
Table 2: Advanced Analytical Methods for this compound Detection
| Analytical Technique | Matrix/Application | Limit of Detection |
|---|---|---|
| Fluorescent Inhibition Microarray Immunoassay (IMI) | Atacama Desert soil/subsurface | 5 ppb (ng mL⁻¹) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Atacama Desert subsurface extract | Qualitative Detection |
| High-Performance Liquid Chromatography (HPLC) | General analysis | Not specified |
| Surface-Enhanced Raman Spectroscopy (SERS) | Colloidal silver nanoparticles | Not specified for this compound |
Vii. Astrobiological and Geochemical Significance
Mellitic Acid as a Biosignature Molecule
This compound is considered a potential biosignature, a substance that provides scientific evidence of past or present life. smolecule.com While it can be formed through non-biological processes, its presence, particularly alongside other organic compounds, could be an indicator of biological activity. smolecule.com The rationale for its consideration as a biosignature stems from its stability and the fact that it can be a final oxidation product of complex organic matter, including that of biological origin. nih.gov Its salts are considered possible organic substances in Martian soil due to their stability under extreme conditions. chemeurope.com The detection of this compound on celestial bodies like Mars would, therefore, prompt more detailed investigation for other signs of life. smolecule.com
Occurrence and Stability in Extreme Environments
The resilience of this compound in harsh environments, similar to those on other planets, is a key area of study. Its detection in terrestrial analogue sites and its response to simulated extraterrestrial conditions provide valuable data for astrobiologists.
The Atacama Desert in Chile, known for its hyper-arid and Mars-like conditions, has been a crucial site for astrobiological research. smolecule.com Studies have successfully detected this compound in drill core samples from this extreme environment, even at depths of up to 5 meters. researchgate.netresearchgate.net Researchers developed a fluorescent inhibition microarray immunoassay with a detection limit of 5 parts per billion (ppb) to identify the acid in soil extracts. researchgate.net Using this method, concentrations of 1-2 parts per million (ppm) of this compound were estimated in the topsoil. researchgate.net The presence of this compound deep in the subsurface suggests that the ground could offer protection to organic compounds from the intense surface radiation and oxidation, which has implications for finding biomarkers on Mars. researchgate.net
The following table summarizes the findings of this compound detection in the Atacama Desert.
| Depth of Sample | Detection Method | Estimated Concentration | Significance |
| 0–2 cm | Fluorescent Inhibition Microarray Immunoassay | 1–2 ppm | Presence of organic molecules on the surface. |
| Subsurface (down to 5m) | Fluorescent Inhibition Microarray Immunoassay, GC/MS | Detected | Organic molecules can be preserved beneath the surface, protected from harsh conditions. |
Data sourced from Parro et al. (2011a) and other related studies. researchgate.netresearchgate.net
The surface of Mars is subjected to harsh ultraviolet (UV) radiation. nih.gov Understanding the stability of organic molecules under these conditions is vital for assessing their potential for preservation. nih.gov Laboratory experiments simulating the Martian surface environment have shown that while many carboxylic acids are quickly destroyed, this compound exhibits significant photostability. nih.govpsu.eduresearchgate.net
When exposed to Mars-like UV radiation, this compound undergoes a transformation into a more resistant compound, identified as benzenehexacarboxylic acid-trianhydride (C₁₂O₉). nih.govpsu.eduresearchgate.net This process involves an initial mass loss due to photodissociation, followed by the formation of the stable anhydride (B1165640). psu.eduresearchgate.net This suggests that while this compound itself might be altered, its structural backbone can persist in a different form, potentially contributing to the organic inventory of the Martian regolith. nih.govpsu.edu However, other studies have indicated that the presence of a mineral matrix, similar to Martian soil, might actually increase the rate of photodestruction for some organic molecules, including this compound, when exposed in low Earth orbit. nih.gov
The table below details the experimental results on the photostability of various carboxylic acids under simulated Martian conditions.
| Compound | Half-life (hours) | Photodestruction Outcome | Reference |
| This compound | 43 ± 10 | Transforms into a UV-radiotolerant compound (benzenehexacarboxylic acid-trianhydride) | psu.edu |
| Benzoic acid | N/A (completely photodissociated after >2 hours) | No new solid organic compounds formed | psu.edu |
| Oxalic acid | 1.8 ± 0.2 | No new solid organic compounds formed | psu.edu |
| Phthalic acid | 258 ± 63 | Rapidly destroyed | psu.edu |
| Trimesic acid | 100 ± 21 | Rapidly destroyed | psu.edu |
These results highlight the unique resistance of this compound compared to other carboxylic acids. psu.edupsu.edu
Geological Formation and Presence in Minerals
This compound was first discovered in 1799 by Martin Heinrich Klaproth within the mineral mellite, also known as honeystone. chemeurope.comwikipedia.org Mellite is the aluminum salt of this compound (Al₂[C₆(COO)₆]·16H₂O) and is found in association with lignite (B1179625) and coaly slates, suggesting a geological formation process involving organic matter. nih.govgeologypage.com It is believed to form from the reaction of solutions rich in organic carbon with aluminosilicates during diagenesis and epigenesis. nih.gov
The formation of this compound itself can occur through the oxidation of various carbon sources, such as pure carbon, graphite, or complex organic molecules like hexamethylbenzene, using strong oxidizing agents like alkaline potassium permanganate (B83412) or hot concentrated nitric acid. chemeurope.comwikipedia.org The synthesis of mellite from this compound has been demonstrated in laboratory settings, providing a potential geomimetic process for its formation in brown coal. researchgate.net
This compound in the Study of Caustobioliths
The study of caustobioliths, or combustible minerals like coal and oil shale, has also benefited from the analysis of this compound. The Soviet chemist Isaac Mustafin investigated this compound to determine the structure of caustobioliths from various deposits. wikipedia.org His work aimed to understand the natural formation pathways of these materials from the postmortem transformation of plant tissues. wikipedia.org By studying the products of oxidative decomposition of coal, including this compound, he sought to elucidate the original structure of these fossil fuels. wikipedia.org Mustafin developed novel qualitative and quantitative methods for determining this compound, which involved synthesizing its trianhydride to create colored complexes with other organic compounds. wikipedia.org
Viii. Theoretical and Computational Studies
Computational Modeling of Mellitic Acid Interactions
Computational modeling is a critical tool for investigating the non-covalent interactions that govern the behavior of this compound in various environments. These interactions are fundamental to processes such as crystal packing, solvation, and the formation of supramolecular assemblies. The modeling of these phenomena relies on a range of computational techniques to understand the forces at play between molecules.
Detailed research into the intermolecular interactions of this compound helps to elucidate its physical and chemical properties. These interactions, which include hydrogen bonding and van der Waals forces, are crucial in determining the structure of its solid state and its behavior in solution. Computational chemistry methods provide a means to analyze these interactions with a high degree of precision.
The primary types of intermolecular interactions involving this compound are:
Hydrogen Bonding: The multiple carboxylic acid groups of this compound are potent hydrogen bond donors and acceptors. These interactions are the dominant force in the formation of its crystal lattice and its complexes with other molecules.
Van der Waals Forces: These non-specific attractive and repulsive forces are present between all atoms and molecules and are significant in determining the close-packing of molecules in the solid state.
Computational models are employed to quantify the strength and geometry of these interactions. By simulating the potential energy surface of interacting this compound molecules, researchers can identify the most stable arrangements and predict the structure of larger molecular clusters and crystals. These simulations can also provide insight into the dynamic behavior of this compound in different solvent environments.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT has become a primary tool in computational chemistry for studying the properties of molecules like this compound due to its favorable balance of accuracy and computational cost.
DFT calculations can accurately predict a variety of properties of this compound, including:
Molecular Geometry: DFT is used to find the lowest energy structure of the molecule by optimizing bond lengths, bond angles, and dihedral angles. These calculations have shown that the most stable conformation of this compound involves the carboxylic acid groups being rotated out of the plane of the benzene (B151609) ring, resulting in a propeller-like shape.
Vibrational Frequencies: The vibrational modes of this compound can be calculated using DFT, which can then be compared with experimental infrared (IR) and Raman spectra to aid in the interpretation of these spectra.
Electronic Properties: DFT provides information about the electronic structure, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity and its electronic absorption spectrum. For aromatic carboxylic acids, the HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net
Thermochemical Properties: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated, providing insight into the stability of the molecule and the thermodynamics of its reactions.
A common approach for such calculations involves the use of a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p). nih.gov This level of theory has been shown to provide reliable results for a wide range of organic molecules. nih.gov
Below is an interactive data table showcasing typical calculated geometric parameters for an aromatic carboxylic acid, similar to what would be obtained for a single carboxylic acid group on this compound from a DFT optimization.
| Parameter | Value (Angstroms/Degrees) |
| C-C (aromatic) | 1.39 Å |
| C-C (single bond) | 1.49 Å |
| C=O (carbonyl) | 1.21 Å |
| C-O (hydroxyl) | 1.36 Å |
| O-H | 0.97 Å |
| C-C-C (aromatic) | 120° |
| C-C=O | 123° |
| C-C-O | 115° |
| C-O-H | 107° |
Note: These are representative values and the precise parameters for this compound would depend on the specific DFT functional and basis set used in the calculation.
Theoretical Studies on Electronic and Magnetic Properties
Theoretical studies are essential for understanding the intricate electronic and magnetic properties of this compound and its derivatives. These properties are governed by the molecule's electronic structure and can be significantly influenced by factors such as molecular geometry, intermolecular interactions, and the presence of metal ions in its salts.
The electronic properties of this compound are largely determined by the π-electron system of the central benzene ring and the attached carboxyl groups. Theoretical calculations, such as those based on DFT, can map the electron density distribution and determine the energies of the molecular orbitals. nih.gov The distribution of the HOMO and LUMO across the molecule is particularly important, as it indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively, and determines the nature of the lowest energy electronic transitions. researchgate.net
While this compound itself is not magnetic, its salts with transition metals, known as mellitates, can exhibit interesting magnetic properties. The magnetic behavior of these compounds arises from the presence of unpaired electrons in the d-orbitals of the metal ions and the interactions between these magnetic centers. Theoretical models can be used to describe the magnetic exchange interactions between neighboring metal ions, which can be ferromagnetic (aligning spins in the same direction) or antiferromagnetic (aligning spins in opposite directions).
The study of these magnetic properties often involves a multi-step theoretical approach:
Electronic Structure Calculation: First-principles quantum mechanical calculations, typically using DFT, are performed to determine the electronic ground state of the metal-mellitate complex. This provides information about the distribution of electron spin density and the nature of the orbitals involved in magnetic interactions.
Calculation of Magnetic Exchange Parameters: The strength of the magnetic interaction between metal centers (the exchange coupling constant, J) is calculated. This parameter is crucial for predicting the collective magnetic behavior of the material.
Simulation of Macroscopic Magnetic Properties: Using the calculated exchange parameters, methods like Monte Carlo simulations based on a model Hamiltonian (e.g., the Heisenberg model) can be used to predict macroscopic magnetic properties such as magnetic susceptibility, magnetization as a function of temperature and applied magnetic field, and the magnetic ordering temperature (e.g., the Curie temperature for ferromagnets). mdpi.com
These theoretical investigations are vital for the rational design of novel molecular materials based on this compound with tailored electronic and magnetic properties for applications in areas such as molecular electronics and data storage.
Ix. Interdisciplinary Research Perspectives
Mellitic Acid in Bio-Organic Interactions
The behavior of this compound in biological systems is a growing field of study, with particular focus on its interactions with biomacromolecules like proteins. These interactions are fundamental to understanding its potential roles in both biological processes and as a tool in biomedical applications.
At physiological pH, this compound exists as highly charged anions (mellitates), which exhibit a pronounced tendency to interact with positively charged molecules, including proteins. Research has shown that these interactions can lead to significant changes in protein structure and stability.
One notable study investigated the interaction between mellitate anions and hen egg white lysozyme (B549824) (HEWL), a stable globular protein. It was observed that the highly charged mellitate anions (MA⁵⁻ and MA⁶⁻) strongly bind to the positively charged lysozyme. This electrostatic attraction is potent enough that even at sub-millimolar concentrations, mellitate can induce the rapid aggregation and precipitation of lysozyme. The process is initiated by the formation of insoluble electrostatic complexes, with only a single mellitate ion per lysozyme molecule being sufficient to start the aggregation process.
Furthermore, upon mild heating, these mellitate anions were found to induce misfolding of the lysozyme, leading to the formation of non-native intermolecular beta-sheets, a hallmark of protein aggregation often associated with various pathological conditions. The resulting aggregates are compacted and entrap the mellitate anions. This capacity of extremely dilute mellitate to trigger protein aggregation and misfolding highlights its potent effect on protein stability.
Another area of interest is the role of this compound in liquid-liquid phase separation (LLPS), a process crucial for the formation of membraneless organelles in cells. A recent study demonstrated that this compound can form liquid droplets with poly-L-lysine (PLL) over a wide range of pH and mixing ratios. This is significant because this compound is an abiotic compound found in some minerals and is considered a marker of organic matter in astrobiology, suggesting its potential role in prebiotic compartmentalization. The study found that the coulombic interactions between this compound and PLL are the primary drivers of this droplet formation. These findings position this compound as a plausible candidate for the formation of early prebiotic membraneless protocells.
| Interacting Protein/Peptide | Observed Phenomenon | Primary Driving Force | Significance |
| Hen Egg White Lysozyme (HEWL) | Rapid aggregation and misfolding | Electrostatic attraction | Understanding mechanisms of protein misfolding |
| Poly-L-lysine (PLL) | Liquid-liquid phase separation (droplet formation) | Coulombic interactions | Implications for prebiotic compartmentalization and protocell formation |
Future Directions in this compound Research
The unique chemical properties of this compound open up numerous avenues for future research, from the synthesis of novel materials to the development of advanced analytical techniques and the translation of fundamental discoveries into practical applications.
The development of novel derivatives of this compound is a promising area for creating materials with tailored properties. While research into specific derivatives of this compound is ongoing, the broader class of polycarboxylic acids is seeing expanding applications. The global market for polycarboxylic acids is projected to grow, driven by their use in various industries. indexbox.ioindexbox.io
A specific example of a novel application for this compound is in the synthesis of anisotropic silver nanoparticles. A recent study presented a method for using this compound as a capping agent to create these nanoparticles, which can be used as substrates for Surface-Enhanced Raman Spectroscopy (SERS). acs.org This technique allows for the detection of trace amounts of molecules, and the this compound-supported nanoparticles were successfully used to identify a designer drug at a concentration as low as 10⁻⁹ M. acs.org The ability of this compound to form a hydrogen bond network was crucial in determining the shape of the nanoparticles. acs.org Future research in this area could focus on creating other novel nanomaterials with unique optical and electronic properties.
The market for polycarboxylic-based polymers is also expected to expand, with applications in construction, automotive, and personal care sectors. lucintel.com This suggests that derivatives of this compound could find use in the development of high-performance polymers and other advanced materials.
A deeper understanding of this compound's interactions and the properties of its derivatives requires the application and development of advanced characterization techniques. While standard methods like HPLC are used for the analysis of this compound, more sophisticated techniques are needed to probe its complex behaviors. sielc.comsielc.com
For instance, in the study of this compound-induced protein aggregation, techniques such as vibrational spectroscopy (infrared absorption and Raman scattering) and circular dichroism (CD) were employed to analyze the structural changes in the protein. Atomic force microscopy (AFM) was used to visualize the morphology of the aggregates. Computational tools, such as molecular docking simulations, were also utilized to analyze the possible binding scenarios between mellitate and the protein.
Future research will likely involve a greater use of computational modeling to predict the self-assembly of this compound derivatives and their interactions with other molecules. nih.gov Advanced spectroscopic methods will be crucial for characterizing the electronic and optical properties of new materials derived from this compound. researchgate.net For complex systems involving this compound, a combination of in vitro and in silico methods will be essential for a comprehensive understanding of their structure and function. unl.edunih.gov
A key future direction for this compound research is to bridge the gap between fundamental discoveries and their practical applications. The fundamental research on this compound's interaction with proteins and its role in prebiotic chemistry provides a strong foundation for developing new technologies.
For example, the understanding of how this compound induces protein aggregation could be applied in the field of biomaterials. The ability to control the assembly of proteins could be harnessed to create novel hydrogels or scaffolds for tissue engineering. Conversely, this knowledge could also inform strategies to prevent unwanted protein aggregation in biopharmaceutical formulations.
The discovery that this compound can drive liquid-liquid phase separation has implications for the development of drug delivery systems. nih.govresearchgate.net Coacervates formed with this compound could potentially be used to encapsulate and protect therapeutic molecules. youtube.com The application of polycarboxylic acids in drug delivery is an active area of research, with a focus on targeted delivery to diseased cells. chemmethod.commdpi.comnih.gov
Q & A
Basic: What are the established methods for synthesizing mellitic acid in laboratory settings?
This compound is synthesized via the thermal decomposition of mellite (a mineral composed of aluminum mellitate) with ammonium carbonate. The process involves:
- Heating mellite with excess ammonium carbonate to form ammonium mellitate.
- Removing unreacted ammonium salts by dissolution in water.
- Precipitating this compound by adding ammonia to the solution .
Alternative routes include the oxidation of polycyclic aromatic hydrocarbons (PAHs) under controlled acidic conditions, yielding this compound as a stable end product. Researchers should monitor reaction parameters (temperature, pH, and oxidant concentration) to optimize yield.
Advanced: How can researchers resolve contradictions in the reported stability of this compound under oxidative conditions?
Contradictions arise from context-dependent stability, such as this compound’s resistance to strong oxidants (e.g., HNO₃, Cl₂) in terrestrial labs versus its proposed degradation on Mars due to UV radiation and peroxides . To address this:
- Experimental Design : Conduct stability assays under simulated Martian conditions (e.g., 6 mbar CO₂, UV exposure, and perchlorate-rich matrices).
- Analytical Methods : Use thermogravimetric analysis (TGA) and liquid chromatography-mass spectrometry (LC-MS) to track decomposition products.
- Data Interpretation : Compare degradation kinetics across environments to identify critical destabilizing factors.
Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
| Technique | Application | Key Observations |
|---|---|---|
| FTIR | Hydrogen bonding and carboxylate stretching | Peaks at ~1706 cm⁻¹ (C=O) and 1610 cm⁻¹ (COO⁻) indicate dynamic hydrogen bonding in composites . |
| Raman | Aromatic ring vibrations | Bands at 1600–1650 cm⁻¹ confirm benzenehexacarboxylic structure. |
| NMR | Solubility and proton environment | ¹³C NMR shows six equivalent carboxyl carbons (~170 ppm). |
Advanced: What experimental designs are optimal for investigating the magnetic properties of this compound salts?
Iron and cobalt mellitate salts exhibit paramagnetic behavior due to metal-ligand interactions . Key methodologies include:
- Synthesis : Prepare salts by reacting this compound with FeCl₃ or Co(NO₃)₂ in aqueous ammonia (pH 8–9).
- Characterization :
- SQUID Magnetometry : Measure temperature-dependent susceptibility (2–300 K) to identify ordering transitions.
- X-ray Diffraction (XRD) : Correlate crystal structure with magnetic anisotropy.
- Data Analysis : Use the Curie-Weiss law to calculate effective magnetic moments and exchange interactions.
Basic: How does this compound interact with common solvents, and what implications does this have for purification?
This compound is highly soluble in water (due to six carboxyl groups) and moderately soluble in ethanol. Purification strategies include:
- Recrystallization : Dissolve in hot water, filter, and cool to precipitate crystals.
- Solvent Selection : Avoid acetone or ether due to poor solubility. Monitor pH during dissolution to prevent salt formation.
Advanced: In astrobiological research, how can this compound’s presence in Martian soil be reliably detected despite methodological limitations of past missions?
The Viking missions (1976) failed to detect this compound due to its non-volatile salt form, which is invisible to gas chromatography-mass spectrometry (GC-MS) . Improved detection strategies involve:
- Sample Preparation : Derivatize salts with silylation agents (e.g., BSTFA) to enhance volatility for GC-MS.
- Alternative Techniques :
- Ion Chromatography : Quantify benzenecarboxylate anions in soil extracts.
- X-ray Photoelectron Spectroscopy (XPS) : Identify carbon oxidation states indicative of mellitate salts.
- Field Testing : Deploy portable Raman spectrometers on rovers to target characteristic vibrational bands.
Advanced: How can the rheological properties of this compound-sodium alginate composites inform 3D-printing applications?
In bi-component inks, this compound modulates hydrogen bonding with alginate, affecting viscoelasticity . Methodological steps include:
- Ink Preparation : Vary this compound concentration (2–6 wt%) in sodium alginate.
- Rheological Analysis : Perform dynamic frequency sweeps to measure storage (G′) and loss (G″) moduli.
- Structural Confirmation : Use FTIR to track shifts in carboxylate stretching bands (e.g., 1610 cm⁻¹ for alginate, 1706 cm⁻¹ for this compound).
Basic: What electrochemical properties make this compound relevant for analytical chemistry studies?
This compound exhibits a diffusion-controlled reduction wave at -1.06 V (vs. SCE) in saline solution, enabling voltammetric quantification . Key parameters:
- Electrode Setup : Glassy carbon working electrode, graphite auxiliary, SCE reference.
- Calibration : Linear response between current density and concentration (1–10 mM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
